molecular formula C15H20F3NO4S2 B2575177 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2310153-49-0

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2575177
CAS No.: 2310153-49-0
M. Wt: 399.44
InChI Key: PHMJIVVENZZJTJ-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a tetrahydro-2H-thiopyran (a sulfur-containing six-membered ring) substituted with a 2-hydroxyethoxy group and a methyl moiety. The benzene ring is para-substituted with a trifluoromethyl (-CF₃) group, which confers enhanced electron-withdrawing properties and metabolic stability. The sulfonamide group (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO4S2/c16-15(17,18)12-1-3-13(4-2-12)25(21,22)19-11-14(23-8-7-20)5-9-24-10-6-14/h1-4,19-20H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMJIVVENZZJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a tetrahydrothiopyran moiety and a trifluoromethyl group, suggests diverse biological activities, particularly as an enzyme inhibitor and receptor modulator. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Structural Characteristics

The compound's molecular formula is C15H20F3N2O3SC_{15}H_{20}F_3N_2O_3S, and it has a molecular weight of approximately 395.39 g/mol. The presence of the hydroxyethoxy substituent enhances its solubility, which is critical for its biological activity.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This property is valuable for drug design, particularly in targeting metabolic pathways involved in diseases such as cancer.
  • Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways. This modulation can lead to therapeutic effects in conditions like inflammation and infection.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Antimicrobial ActivityDemonstrated activity against certain pathogens
Receptor BindingModulates receptor activity impacting cellular responses

Case Studies

  • Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated its efficacy against respiratory tract pathogens, showing promising results that warrant further investigation into its use as an antimicrobial agent .
  • Enzyme Interaction Studies : A detailed study utilized X-ray fluorescence spectrometry to analyze the binding interactions between this compound and various enzymes. Results indicated strong binding affinities, suggesting potential applications in drug development aimed at modulating enzyme activity .
  • Receptor Modulation : The compound's ability to modulate receptor activity was explored in the context of inflammatory diseases. It was found to influence cytokine production, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiopyran Ring

N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide ()
  • Key Differences :
    • The thiopyran ring is substituted with a methoxy (-OCH₃) group instead of 2-hydroxyethoxy (-OCH₂CH₂OH).
    • The sulfonamide nitrogen is linked to a 3-methylphenyl group rather than a trifluoromethyl-substituted benzene.
  • The 3-methylphenyl group introduces steric bulk, which could alter binding affinity in biological targets compared to the electron-deficient trifluoromethylbenzene moiety .
4-(2-Methyl-2-propanyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide ()
  • Key Differences :
    • The thiopyran ring is replaced with a tetrahydropyran (oxygen instead of sulfur).
    • The sulfonamide nitrogen is doubly substituted with a tetrahydropyran-4-yl group and a trifluoroethyl (-CH₂CF₃) group.
  • The trifluoroethyl group introduces strong electron-withdrawing effects, similar to the trifluoromethyl group in the target compound .

Variations in the Sulfonamide Core

N-(4-Methoxyphenyl)benzenesulfonamide ()
  • Key Differences :
    • Lacks the thiopyran ring entirely.
    • The sulfonamide nitrogen is linked to a 4-methoxyphenyl group.
  • Implications :
    • Simpler structure with fewer steric constraints may enhance synthetic accessibility but reduce target specificity.
    • The methoxy group provides moderate electron-donating effects, contrasting with the electron-withdrawing -CF₃ group in the target compound .
N-Ethyl-4-[1-(4-fluorophenyl)-1H-indazol-5-yl]-3-(trifluoromethyl)benzenesulfonamide ()
  • Key Differences :
    • Contains an indazole heterocycle fused to the benzene ring.
    • The sulfonamide nitrogen is substituted with an ethyl group.
  • Implications :
    • The indazole moiety may enhance π-π stacking interactions in biological systems.
    • Ethyl substitution on the sulfonamide nitrogen could modulate pharmacokinetic properties such as metabolic stability .

Thiopyran vs. Non-Thiopyran Derivatives

4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide ()
  • Key Differences :
    • Features a pyrimidine-thione ring instead of thiopyran.
    • The sulfonamide nitrogen is linked to a thiazole group.
  • Implications :
    • The pyrimidine-thione core introduces additional hydrogen-bonding sites.
    • Thiazole substitution may confer distinct electronic properties compared to alkyl/aryl groups .

Data Tables

Table 1: Structural and Functional Group Comparisons

Compound Name Thiopyran Substituent Sulfonamide Substituent Aromatic Ring Substituent Key Functional Groups
Target Compound 2-Hydroxyethoxy -NH-(CH₂-thiopyran) -CF₃ Sulfonamide, thiopyran, -CF₃
N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-1-(3-methylphenyl)methanesulfonamide Methoxy -NH-(CH₂-thiopyran) -CH₃ (3-methylphenyl) Sulfonamide, thiopyran, -OCH₃
4-(2-Methyl-2-propanyl)-N-(tetrahydropyran-4-yl)-N-(trifluoroethyl)benzenesulfonamide None (tetrahydropyran) -N-(tetrahydropyran) -CF₃ Sulfonamide, tetrahydropyran
N-(4-Methoxyphenyl)benzenesulfonamide None -NH-(4-methoxyphenyl) -OCH₃ Sulfonamide, methoxy

Table 2: Spectroscopic Data (Selected Examples)

Compound IR νC=S (cm⁻¹) IR νNH (cm⁻¹) ¹H-NMR δ (ppm) Reference
Hydrazinecarbothioamides [4–6] () 1243–1258 3150–3319 7.5–8.2 (Ar-H)
1,2,4-Triazole-thiones [7–9] () 1247–1255 3278–3414 6.8–7.9 (Ar-H)
N-(4-Methoxyphenyl)benzenesulfonamide () N/A 3250–3350 7.2–7.8 (Ar-H)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s 2-hydroxyethoxy group may complicate synthesis compared to methoxy-substituted analogs (), requiring protection/deprotection strategies for the hydroxyl group .
  • Tautomerism : Thiopyran-derived sulfonamides (e.g., compounds [7–9] in ) exhibit thione-thiol tautomerism, which could influence their reactivity and interactions in biological systems .

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